molecular formula C17H17ClN2O B11835612 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

Cat. No.: B11835612
M. Wt: 300.8 g/mol
InChI Key: JMLHMHCCTOVAAU-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.

    Formation of Schiff Base: The aniline and benzaldehyde undergo a condensation reaction to form a Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization using a suitable cyclizing agent, such as chloroacetyl chloride, to form the azetidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylazetidin-2-one: Similar structure but lacks the chlorophenyl and dimethylphenyl groups.

    4-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one: Similar structure but lacks the amino group at the 3-position.

Uniqueness

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one is unique due to the presence of both the amino group and the substituted phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

InChI

InChI=1S/C17H17ClN2O/c1-10-7-8-12(9-11(10)2)20-16(15(19)17(20)21)13-5-3-4-6-14(13)18/h3-9,15-16H,19H2,1-2H3

InChI Key

JMLHMHCCTOVAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl)C

Origin of Product

United States

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